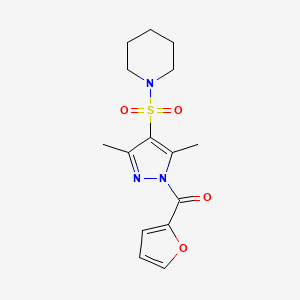

3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone

Description

3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone is a pyrazole-based heterocyclic compound featuring a 2-furyl ketone moiety and a piperidylsulfonyl substituent. The piperidylsulfonyl group introduces a six-membered amine ring with a sulfonyl linker, which may enhance solubility and bioactivity compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula |

C15H19N3O4S |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(furan-2-yl)methanone |

InChI |

InChI=1S/C15H19N3O4S/c1-11-14(23(20,21)17-8-4-3-5-9-17)12(2)18(16-11)15(19)13-7-6-10-22-13/h6-7,10H,3-5,8-9H2,1-2H3 |

InChI Key |

UPSGXQCKEURYHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=CO2)C)S(=O)(=O)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through cyclocondensation of hydrazine with a diketone, such as acetylacetone . The resulting 3,5-dimethylpyrazole is then subjected to sulfonylation with piperidine sulfonyl chloride under basic conditions to introduce the piperidylsulfonyl group . Finally, the 2-furyl ketone moiety is introduced through a Friedel-Crafts acylation reaction using furfural and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also tailored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted pyrazoles.

Scientific Research Applications

3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The piperidylsulfonyl group is particularly important for binding affinity, while the 2-furyl ketone moiety may interact with hydrophobic pockets in the target protein . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Key Observations:

Table 3: Reported Bioactivities

Key Observations:

- The prop-2-ynyl derivative’s antimicrobial activity () aligns with the known bioactivity of pyrazole derivatives, suggesting that the target compound’s piperidylsulfonyl group could enhance target binding via sulfonamide-protein interactions .

- Fluorophenyl-containing analogues () may exhibit improved CNS penetration due to increased lipophilicity but lack direct bioactivity data in the provided evidence .

Commercial Availability and Cost

Table 4: Pricing and Availability (as of March 2025)

| Compound | Purity | 25 mg Price (USD) | Supplier Notes | Reference |

|---|---|---|---|---|

| 4-Fluorophenyl analogue (CAS: 943102-73-6) | 90% | $595 | 3-week lead time | |

| Target Compound | — | — | Not commercially listed | — |

Key Observations:

- The fluorophenyl analogue’s high cost ($595/25 mg) reflects the expense of fluorinated aromatics and specialized sulfonamide synthesis. The target compound’s 2-furyl group may reduce production costs if furan precursors are readily available.

Biological Activity

3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone includes a pyrazole ring substituted with a piperidyl sulfonyl group and a furyl ketone moiety. This unique structure may contribute to its biological activity.

Cytotoxicity

Research has indicated that compounds structurally related to 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) is often used to measure this effect, indicating a favorable therapeutic window for these compounds.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HL-60 (Leukemia) | 5.0 | 10 |

| Compound B | HSC-3 (Carcinoma) | 3.5 | 8 |

| 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone | TBD | TBD | TBD |

The mechanisms by which 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone exerts its cytotoxic effects are still under investigation. However, related compounds have been shown to activate apoptotic pathways through the activation of caspases and the generation of reactive oxygen species (ROS). For example:

- Caspase Activation : Induction of apoptosis via caspase-3 and -7 activation has been documented in studies involving similar pyrazole derivatives.

- Mitochondrial Dysfunction : Compounds have been found to depolarize mitochondrial membranes, leading to cell death.

Case Studies

- Study on Pyrazole Derivatives : A study evaluated the cytotoxicity of several pyrazole derivatives against human cancer cell lines. Results indicated that certain substitutions on the pyrazole ring enhanced cytotoxicity while reducing toxicity to normal cells.

- Mechanistic Insights : Another investigation focused on the cellular pathways affected by these compounds. It was found that the compounds could inhibit cell cycle progression and induce apoptosis in cancer cells through ROS generation and mitochondrial pathway activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.